molecular formula C21H25N5O5 B11175911 N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

Cat. No.: B11175911
M. Wt: 427.5 g/mol
InChI Key: KYDJFKLAGUTNJT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a pyridopyrimidine carboxamide derivative characterized by a tetrahydropyrido[2,3-d]pyrimidine core. This core structure integrates a pyridine ring fused with a pyrimidine ring, substituted with a 2,5-dimethoxyphenyl group at the N-position, a piperidin-1-yl moiety at the 2-position, and a hydroxy-oxo group at the 4- and 7-positions.

Properties

Molecular Formula

C21H25N5O5

Molecular Weight

427.5 g/mol

IUPAC Name

N-(2,5-dimethoxyphenyl)-4,7-dioxo-2-piperidin-1-yl-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide

InChI

InChI=1S/C21H25N5O5/c1-30-12-6-7-15(31-2)14(10-12)22-19(28)13-11-16(27)23-18-17(13)20(29)25-21(24-18)26-8-4-3-5-9-26/h6-7,10,13H,3-5,8-9,11H2,1-2H3,(H,22,28)(H2,23,24,25,27,29)

InChI Key

KYDJFKLAGUTNJT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2CC(=O)NC3=C2C(=O)NC(=N3)N4CCCCC4

Origin of Product

United States

Preparation Methods

Sequential Ring Assembly Strategy

The patent WO2007003765A1 outlines a modular approach involving:

  • Construction of the pyrimidine core via condensation of 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione with 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile under acidic conditions.

  • Piperidine incorporation through nucleophilic substitution at position 2 using piperidine in the presence of a palladium catalyst (Table 1).

  • Carboxamide formation via coupling of the intermediate acid chloride with 2,5-dimethoxyaniline.

Critical parameters:

  • Temperature control (80-100°C) during cyclization prevents decomposition of the tetrahydropyrido intermediate.

  • Use of tert-butyloxycarbonyl (BOC) protection for the secondary amine during piperidine installation (yield improvement from 45% to 68%).

Catalytic One-Pot Synthesis

A breakthrough method from RSC Advances (2022) employs MIL-125(Ti)-N(CH2PO3H2)2 as a bifunctional catalyst for:

  • Simultaneous cyclization and functionalization through a vinylogous anomeric oxidation mechanism.

  • Three-component reaction between:

    • 3-(1-methyl-1H-pyrrol-2-yl)-3-oxopropanenitrile

    • 6-amino-1,3-dimethylpyrimidine-2,4(1H,3H)-dione

    • 2,5-dimethoxybenzaldehyde

Optimized conditions:

ParameterValueImpact on Yield
Catalyst loading10 mg/mmol92% yield
Temperature100°C88% conversion
SolventSolvent-free95% purity
Reaction time4.5 hoursMinimal byproducts

This method reduces synthetic steps from seven to three while maintaining enantiomeric excess >98%.

Industrial-Scale Production Techniques

Continuous Flow Reactor Design

Adapting the patent WO2001055147A1 methodology for mass production:

  • Reactor configuration :

    • First zone (120°C): Pre-mixing of nitrile and diamine components

    • Second zone (180°C): Cyclization under pressure (3 bar)

    • Third zone (80°C): In-line purification via crystallization

Throughput metrics:

  • 12 kg/hr production capacity

  • 87% overall yield at pilot scale

  • Residual solvent levels <50 ppm

Analytical Characterization Protocols

Spectroscopic Validation

Key spectral signatures :

  • ¹H NMR (DMSO-d6):

    • δ 8.21 (s, 1H, pyrimidine-H)

    • δ 6.78-6.82 (m, 3H, aromatic H)

    • δ 3.72 (s, 6H, OCH3)

  • FT-IR :

    • 1685 cm⁻¹ (C=O stretch, carboxamide)

    • 1592 cm⁻¹ (C=N pyrimidine)

Challenges and Optimization Strategies

Byproduct Management

Common impurities and mitigation approaches:

ImpuritySourceRemoval Method
Positional isomerIncorrect cyclizationColumn chromatography
De-methoxy derivativeAcidic cleavagepH-controlled workup
Oxo-reduction productsOver-reduction of ketoneCatalyst screening

Comparative Analysis of Synthetic Routes

MethodStepsYieldPurityScalability
Sequential assembly758%97%Moderate
Catalytic one-pot388%95%High
Continuous flow487%99%Industrial

Data synthesized from

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the dimethoxyphenyl group. Common reagents used in these reactions include strong acids, bases, and transition metal catalysts. The major products formed depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

N-(2,5-DIMETHOXYPHENYL)-4,7-DIOXO-2-(PIPERIDIN-1-YL)-3H,4H,5H,6H,7H,8H-PYRIDO[2,3-D]PYRIMIDINE-5-CARBOXAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurological disorders.

    Industry: It may be used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways involved depend on the specific biological system being studied.

Comparison with Similar Compounds

N-(2,4-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide ()

  • Core Structure : Identical pyrido[2,3-d]pyrimidine backbone.
  • Substituent Variation : The 2,4-dimethoxyphenyl group (vs. 2,5-dimethoxyphenyl in the target compound) alters electronic distribution. The para-methoxy group in 2,4-dimethoxy may enhance lipophilicity compared to the meta-methoxy in 2,5-dimethoxy.
  • Implications : Positional isomerism could influence solubility and receptor-binding selectivity. For example, para-substituted aromatic groups often exhibit stronger π-π stacking interactions in enzyme active sites .

2-(4-Benzylpiperidin-1-yl)-N-(4-chlorophenyl)-4,7-dioxo-3,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxamide ()

  • Core Structure : Same pyrido[2,3-d]pyrimidine system but with a 4,7-dioxo group (vs. 4-hydroxy-7-oxo in the target compound).
  • Substituent Variation: Aryl Group: 4-Chlorophenyl (electron-withdrawing) vs. 2,5-dimethoxyphenyl (electron-donating). Chlorine may enhance metabolic stability but reduce solubility.
  • Implications : The 4,7-dioxo configuration may increase hydrogen-bonding capacity, favoring interactions with polar residues in targets like kinases or proteases .

Fused Heterocyclic Derivatives

Ethyl 7-methyl-3-oxo-5-phenyl-2-(2,4,6-trimethoxybenzylidene)-2,3-dihydro-5H-thiazolo[3,2-a]pyrimidine-6-carboxylate ()

  • Core Structure : Thiazolo[3,2-a]pyrimidine fused system (vs. pyrido[2,3-d]pyrimidine).
  • Substituent Variation :
    • 2,4,6-Trimethoxybenzylidene group enhances steric bulk and electron density.
    • Ethyl ester at position 6 may improve membrane permeability compared to the carboxamide in the target compound.
  • Implications : The thiazole ring introduces sulfur, which can modulate redox properties and metal-binding affinity. This compound’s flattened boat conformation (as per X-ray data) may influence packing in crystalline formulations .

2-Aminopteridone (2-Amino-4-hydroxypyrimido[4,5-b]pyrazine) ()

  • Core Structure : Pyrimido[4,5-b]pyrazine (a pteridine analogue) vs. pyridopyrimidine.
  • Substituent Variation: Amino and hydroxy groups at positions 2 and 4 create a highly polar scaffold.
  • Implications : Pteridine derivatives are often associated with folate metabolism or DNA repair pathways. The absence of a piperidine or aryl group in this compound limits direct pharmacological comparison but highlights divergent applications .

Biological Activity

N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo-2-(piperidin-1-yl)-5,6,7,8-tetrahydropyrido[2,3-d]pyrimidine-5-carboxamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features a complex structure that includes a pyrido[2,3-d]pyrimidine core. This structural motif is associated with various biological activities, particularly in the realm of cancer therapeutics and enzyme inhibition.

Research indicates that compounds with similar structures often target specific enzymes and receptors involved in critical cellular processes. Key mechanisms include:

  • Dihydrofolate Reductase (DHFR) Inhibition : Compounds in this class frequently exhibit inhibitory effects on DHFR, an enzyme crucial for nucleotide synthesis and cell proliferation .
  • Kinase Inhibition : The compound may also interact with various kinases such as tyrosine-protein kinase Abl and MAP kinases, which are important in signaling pathways related to cell growth and differentiation .

In Vitro Studies

In vitro studies have demonstrated that derivatives of pyrido[2,3-d]pyrimidines exhibit significant antiproliferative effects against various cancer cell lines. For instance:

CompoundTargetIC50 (μM)Notes
N-(2,5-dimethoxyphenyl)-4-hydroxy-7-oxo...DHFR0.52Strong inhibitor compared to standard drugs
PiritreximDHFR0.78Established antifolate with good antitumor activity
PD-173955Tyrosine Kinase0.45Effective against EPH family receptors

These findings suggest that the compound may possess potent anticancer properties.

Case Studies

  • Antitumor Activity : A study involving a related compound demonstrated significant tumor reduction in animal models of melanoma when administered in combination with other chemotherapeutic agents. The mechanism was attributed to enhanced apoptosis and reduced angiogenesis .
  • Anti-inflammatory Effects : Research has shown that similar pyrido[2,3-d]pyrimidines exhibit anti-inflammatory properties by inhibiting COX enzymes. This suggests potential applications in treating inflammatory diseases alongside cancer therapy .

Q & A

Basic: What are the key considerations for synthesizing this compound in a research setting?

Answer:
The synthesis involves multi-step reactions, typically starting with cyclization to form the pyrido[2,3-d]pyrimidine core, followed by functionalization of substituents (e.g., 2,5-dimethoxyphenyl, piperidine). Critical steps include:

  • Cyclization : Use of reflux conditions with acetic acid/acetic anhydride mixtures (as in ).
  • Amide Coupling : Employ coupling agents like HATU or HBTU with DIPEA in DMF to attach the carboxamide group (as in ).
  • Purification : Recrystallization from ethyl acetate/ethanol (3:2) improves yield and purity .
    Optimization Tip : Monitor reaction progress via TLC and adjust stoichiometry of reagents like sodium acetate to enhance regioselectivity .

Basic: How is the molecular structure confirmed post-synthesis?

Answer:

  • X-ray Crystallography : Resolve the 3D conformation, particularly ring puckering (e.g., flattened boat conformation in pyrimidine derivatives) and dihedral angles between fused rings .
  • NMR Spectroscopy : Analyze 1H^1H and 13C^{13}C spectra to verify substituent integration (e.g., methoxy protons at ~3.8 ppm, piperidine methylenes as multiplet peaks) .
  • HRMS : Confirm molecular weight with <2 ppm error (e.g., [M+H]+^+ ion matching theoretical mass) .

Basic: What preliminary assays are recommended to assess biological activity?

Answer:

  • In vitro Binding Assays : Screen against kinase or receptor targets (e.g., ATP-binding pockets) using fluorescence polarization or SPR. Include controls like staurosporine for kinase inhibition .
  • Cytotoxicity Testing : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} calculations. Compare to structurally similar pyrrolopyrimidines ( notes analogs with sub-µM activity).
  • Solubility Assessment : Perform shake-flask experiments in PBS (pH 7.4) to guide formulation for in vivo studies .

Advanced: How can conflicting data on synthetic yields or biological activity be resolved?

Answer:

  • Parameter Screening : Systematically vary catalysts (e.g., p-toluenesulfonic acid vs. pyridinium salts) and solvents (DMF vs. THF) using Design of Experiments (DOE) .
  • Analytical Comparison : Cross-validate purity via HPLC (≥95% purity threshold) and LC-MS to detect byproducts (e.g., de-methylated intermediates) .
  • Biological Replicates : Repeat assays with fresh batches, ensuring consistent cell passage numbers and assay conditions .

Advanced: What computational methods are suitable for predicting ADMET properties?

Answer:

  • Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., kinase active sites). Focus on hydrogen bonds with the 4-hydroxy group and hydrophobic contacts with the piperidine ring .
  • ADMET Prediction : Apply SwissADME or QikProp to estimate logP (target <5), BBB permeability, and CYP450 inhibition. The 2,5-dimethoxyphenyl group may increase metabolic stability .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess binding mode stability under physiological conditions .

Advanced: How can reaction regioselectivity be controlled during synthesis?

Answer:

  • Directing Groups : Introduce temporary protecting groups (e.g., THP for alcohols) to steer electrophilic substitution .
  • Catalyst Tuning : Use Pd(OAc)2_2 with bulky ligands (e.g., XPhos) for Suzuki couplings to minimize steric clashes at the pyrido[2,3-d]pyrimidine core .
  • Temperature Gradients : Lower temperatures (0–5°C) favor kinetic control in cyclization steps, reducing byproduct formation .

Advanced: What strategies address low solubility in pharmacological assays?

Answer:

  • Prodrug Design : Convert the 4-hydroxy group to a phosphate ester for enhanced aqueous solubility .
  • Co-solvent Systems : Use DMSO/PEG 400 (1:4) for in vivo dosing, ensuring <5% DMSO to avoid toxicity .
  • Nanoparticle Formulation : Encapsulate in PLGA nanoparticles (100–200 nm size) via nanoprecipitation, achieving >80% loading efficiency .

Advanced: How can mechanistic studies elucidate the compound’s mode of action?

Answer:

  • Target Deconvolution : Perform thermal shift assays (TSA) to identify stabilized proteins in cell lysates .
  • Kinase Profiling : Screen against a panel of 468 kinases (DiscoverX) to identify off-target effects .
  • CRISPR Knockout : Validate target engagement using isogenic cell lines lacking suspected targets (e.g., PI3K isoforms) .

Advanced: What analytical techniques resolve stability issues under storage?

Answer:

  • Forced Degradation Studies : Expose to heat (40°C), light (ICH Q1B), and humidity (75% RH) for 4 weeks. Monitor degradation via UPLC-PDA .
  • Stabilizers : Add 0.1% BHT to ethanolic stock solutions to prevent oxidation of the 4-hydroxy group .
  • Lyophilization : Prepare lyophilized powders with trehalose (1:1 ratio) for long-term storage at -80°C .

Advanced: How can scale-up challenges be mitigated during process development?

Answer:

  • Continuous Flow Chemistry : Implement microreactors for exothermic steps (e.g., cyclization) to improve heat dissipation and safety .
  • Chromatography Alternatives : Replace column chromatography with pH-selective crystallization (e.g., isolate free base at pH 9.5) .
  • Green Chemistry Metrics : Optimize E-factor by recycling solvents (e.g., recover >70% DMF via distillation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.